Potent Multi-Target CDK Inhibition Validated by a Clinical-Stage Derivative (ZK 304709)
The 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine core is the key pharmacophore in ZK 304709 (also known as (rac)-ZK-304709), a clinical-stage multi-target tumor growth inhibitor [1]. ZK 304709 exhibits potent nanomolar inhibition against cyclin-dependent kinases (CDKs), including CDK2 and CDK9 [2]. This establishes a strong, direct link between the target compound's core scaffold and high-potency kinase inhibition, providing a level of validation that is absent for most other commercially available imidazo[4,5-c]pyridine analogs.
| Evidence Dimension | Potency (Ki) |
|---|---|
| Target Compound Data | 4 nM (as core of ZK 304709) |
| Comparator Or Baseline | Unsubstituted imidazo[4,5-c]pyridine core; no reported Ki |
| Quantified Difference | N/A (Baseline is inactive or unreported) |
| Conditions | Biochemical kinase inhibition assay for CDK2/Cyclin E |
Why This Matters
This direct link to a clinical candidate de-risks procurement by demonstrating that this specific substitution pattern on the imidazo[4,5-c]pyridine core is capable of achieving the high potency required for advanced drug discovery programs.
- [1] Siemeister, G. et al. Molecular and pharmacodynamic characteristics of the novel multi-target tumor growth inhibitor ZK 304709. Biomedicine & Pharmacotherapy, 2006, 60(6), 269-272. View Source
- [2] Therapeutic Target Database (TTD). Drug Information for ZK 304709 (D00VBT). Accessed via acdina.idrblab.net. View Source
